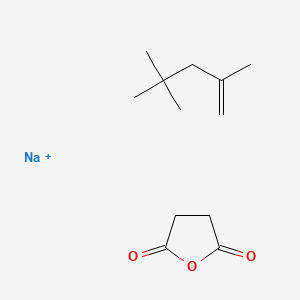
2,5-Furandione, polymer with 2,4,4-trimethylpentene, sodium salt
Overview
Description
“2,5-Furandione, polymer with 2,4,4-trimethylpentene, sodium salt” is a chemical compound with the CAS number 37199-81-8 . It is also known as Maleic anhydride-diisobutylene copolymer, sodium salt . The average molecular weight of this polymer is between 4000 - 8000 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is complex due to its polymeric nature. The exact structure is not provided in the search results . It is recommended to refer to specialized databases or scientific literature for detailed structural information.Scientific Research Applications
Renewable-Based Polymers
Research on 2,5-furandicarboxylic acid (FDCA) and its derivatives, including 2,5-Furandione, polymer with 2,4,4-trimethylpentene, sodium salt, has significantly contributed to the development of renewable-based polymers. These polymers are promising due to their resemblance to petroleum-based terephthalic acid and their potential for creating materials with enhanced thermo-mechanical, biodegradability, and liquid crystalline properties. They have been explored for applications in everyday-life objects like packaging materials, textiles, coating, and toners (Sousa et al., 2015).
Copolymerization for Enhanced Properties
The synthesis of FDCA-based copolymers has been a prevalent method to impart these polymers with new properties. Such copolymers have shown potential for high-end and conventional applications due to their versatility and adaptability through copolymerization (Terzopoulou et al., 2020).
Green Polymer Synthesis
Direct CO2 carboxylation of furoic acid salts to synthesize 2,5-FDCA has been studied as a greener alternative to traditional methods. This approach, using heterogeneous catalysts, offers an environmentally friendly pathway for producing green polymers such as poly(ethylene furandicarboxylate) (PEF), which can replace poly(ethylene terephthalate) (PET) in various applications (Drault et al., 2021).
Bio-Based Polyester Synthesis
Studies have focused on synthesizing bio-based 2,5-FDCA polyesters and analyzing their thermal properties. These materials, derived from renewable resources like furfural and hydroxymethylfurfural (HMF), have gained interest due to their potential as sustainable materials with high thermal stability and other desirable properties (Papageorgiou et al., 2016).
Enhanced Degradability of Copolyesters
An innovative approach has been developed to enhance the (bio)degradability of furandicarboxylate-derived copolyesters. By combining poly(ethylene 2,5-furandicarboxylate) (PEF) with poly(lactic acid) (PLA), researchers have created copolyesters with varied mechanical properties and improved degradability, important for reducing environmental impact (Matos et al., 2014).
Sodium-Ion Battery Applications
The compound has been used in developing new families of fluorine-free solid-polymer electrolytes for sodium-ion batteries. These innovative electrolytes show improved ionic conductivities and high thermal stability, indicating potential in energy storage applications (Bitner-Michalska et al., 2017).
Thermal Property Improvement
Research has been conducted to improve the thermal properties of 2,5-furandicarboxylic acid-based cycloaliphatic homopolyesters. The synthesis of these polymers and their characterization have shown potential for high thermal stability, making them suitable for various industrial applications (Matos et al., 2017).
Patterning on Surfaces
The interaction of 2,5-furandicarboxylic acid derivatives with single-walled carbon nanotubes has been explored. This research has demonstrated the possibility of patterning these polymer−nanotube complexes on surfaces, potentially useful in electronic and nanotechnology applications (Cheng et al., 2008).
Safety And Hazards
properties
IUPAC Name |
sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16.C4H4O3.Na/c1-7(2)6-8(3,4)5;5-3-1-2-4(6)7-3;/h1,6H2,2-5H3;1-2H2;/q;;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBKNJSZAQSDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C)(C)C.C1CC(=O)OC1=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20NaO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 61959 | |
CAS RN |
37199-81-8 | |
| Record name | 2,5-Furandione, polymer with 2,4,4-trimethylpentene, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Furandione, polymer with 2,4,4-trimethylpentene, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




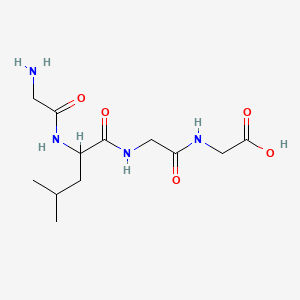
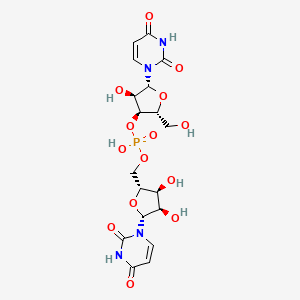
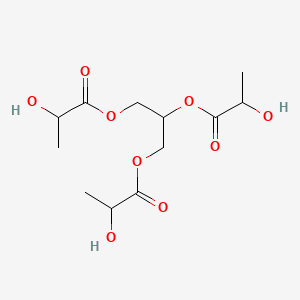


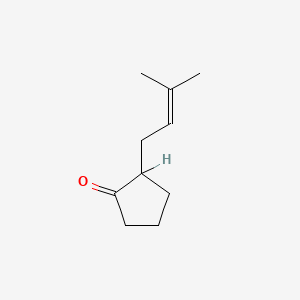
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate](/img/structure/B1615110.png)


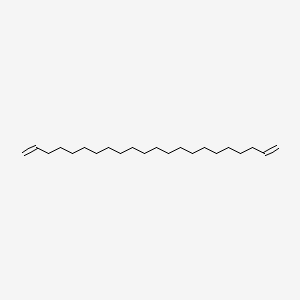

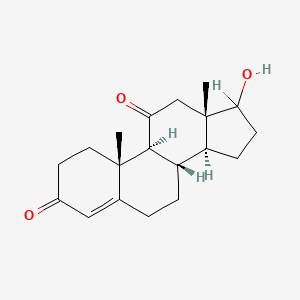
![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B1615122.png)